molecular formula C9H5F3N2O B1512928 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-24-3

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1512928
CAS No.: 881841-24-3
M. Wt: 214.14 g/mol
InChI Key: WMVIFQVYSDQDTO-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C8H5F3N2. It has a molecular weight of 186.13 . This compound is part of a class of compounds known as imidazopyridines, which are recognized for their wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)imidazo[1,2-a]pyridine” includes a fused bicyclic 5–6 heterocycle with three carbon atoms, two nitrogen atoms, and a trifluoromethyl group attached to the 6-position of the imidazo[1,2-a]pyridine ring .


Chemical Reactions Analysis

Imidazopyridines, including “6-(Trifluoromethyl)imidazo[1,2-a]pyridine”, are known to participate in a variety of chemical reactions. These reactions often involve the formation of carbanion intermediates, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .


Physical and Chemical Properties Analysis

“6-(Trifluoromethyl)imidazo[1,2-a]pyridine” is a solid compound . The InChI string is “1S/C8H5F3N2/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6/h1-5H” and the InChI key is "NQIVIKBUQJRSQP-UHFFFAOYSA-N" .

Scientific Research Applications

Synthesis and Catalysis

Research has been conducted on the synthesis of imidazo[1,2-a]pyridines, demonstrating innovative methodologies for creating these compounds. For instance, one study reported a "water-mediated" hydroamination and silver-catalyzed aminooxygenation process for synthesizing methylimidazo[1,2-a]pyridines without any deliberate addition of a catalyst. This process also extends to the synthesis of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions, showcasing the versatility and efficiency of such methods in producing a variety of structurally related compounds (Darapaneni Chandra Mohan et al., 2013).

Another study focused on the synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction, employing a nano copper oxide assisted click-catalyst. This method emphasizes the role of nanotechnology in facilitating efficient and versatile synthetic pathways, which could be applicable to the synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde (Prasanta Ray Bagdi et al., 2015).

Material Science

Imidazo[1,2-a]pyridine derivatives have shown promise in material science applications, such as in the development of new materials with potential electronic or photonic properties. The ability to fine-tune the electronic structure of these compounds through various synthetic strategies could lead to novel materials with desirable properties for use in a wide range of technological applications.

Environmental and Corrosion Inhibition

Compounds within this class have also been investigated for their potential as corrosion inhibitors, which is crucial for protecting metals in acidic environments. A study evaluated the corrosion inhibition performance of imidazo[1,2-a]pyridine derivatives for carbon steel in hydrochloric acid solution, using electrochemical impedance spectroscopy, potentiodynamic polarization, and quantum chemical calculations. This research highlights the importance of chemical compounds in industrial applications, particularly in extending the lifespan of metal structures and components (E. Ech-chihbi et al., 2019).

Safety and Hazards

The safety information for “6-(Trifluoromethyl)imidazo[1,2-a]pyridine” indicates that it may be harmful if swallowed, may cause an allergic skin reaction, and may cause serious eye irritation. Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-8-13-7(5-15)4-14(8)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVIFQVYSDQDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856207
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-24-3
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881841-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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